methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a benzyl group, a dimethylsulfamoyl benzamido group, and a tetrahydrothieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyridine core.
Attachment of the Dimethylsulfamoyl Benzamido Group: This step involves the formation of an amide bond between the thienopyridine core and the dimethylsulfamoyl benzamido group. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide or ester groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylsulfamoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Catalysts: Sulfuric acid, hydrochloric acid
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Amides and Esters: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of central nervous system disorders and metabolic diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the central nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be compared with similar compounds such as:
N,4-Dimethyl-N-phenylbenzenesulfonamide: Similar in structure but lacks the thienopyridine core.
Phenylboronic Acid Derivatives: Used in similar applications but differ in their core structure and functional groups.
Other Thienopyridine Derivatives: Share the thienopyridine core but differ in the substituents attached to the core.
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-27(2)35(31,32)19-11-9-18(10-12-19)23(29)26-24-22(25(30)33-3)20-13-14-28(16-21(20)34-24)15-17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRVYFHCSAQSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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